molecular formula C17H20F3N3O B2514462 N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide CAS No. 1259076-33-9

N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide

Cat. No.: B2514462
CAS No.: 1259076-33-9
M. Wt: 339.362
InChI Key: NUKVNFCYAQBVIH-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide is a complex organic compound characterized by the presence of a cyanocyclohexyl group, a trifluoromethylphenyl group, and an aminoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl intermediate. This intermediate is then reacted with methylamine and 4-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield primary amines. Substitution reactions can result in the formation of hydroxylated derivatives .

Scientific Research Applications

N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted amides and cyanocyclohexyl derivatives. Examples include:

Uniqueness

N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and development .

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-N-methyl-2-[4-(trifluoromethyl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O/c1-23(16(12-21)9-3-2-4-10-16)15(24)11-22-14-7-5-13(6-8-14)17(18,19)20/h5-8,22H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKVNFCYAQBVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CNC1=CC=C(C=C1)C(F)(F)F)C2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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